Carbenicillin (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbenicillin (sodium salt) is a broad-spectrum, semisynthetic penicillin derivative. It belongs to the carboxypenicillin subgroup of penicillins and is primarily used for its antibacterial properties. Carbenicillin is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus species . It is often used in the treatment of urinary tract infections and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, carbenicillin is produced by fermenting Penicillium chrysogenum to obtain 6-aminopenicillanic acid, which is then chemically modified to produce carbenicillin. The process involves several purification steps to ensure the final product’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: Carbenicillin undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Carbenicillin can be oxidized using voltammetric techniques at a gold electrode.
Hydrolysis: Carbenicillin is susceptible to hydrolysis, especially in acidic conditions, leading to the breakdown of the β-lactam ring.
Substitution: Carbenicillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Major Products Formed:
Oxidation: The major products of oxidation include various oxidized forms of carbenicillin.
Hydrolysis: Hydrolysis results in the formation of penicilloic acid derivatives.
Substitution: Substitution reactions can yield various substituted penicillin derivatives.
Scientific Research Applications
Carbenicillin (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Carbenicillin exerts its antibacterial activity by interfering with the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the formation of cross-links between peptidoglycan strands. This inhibition disrupts the bacterial cell wall’s structural integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Ticarcillin: A carboxypenicillin similar to carbenicillin but with a slightly different spectrum of activity and pharmacokinetic properties.
Piperacillin: A ureidopenicillin with a broader spectrum of activity, including enhanced efficacy against Pseudomonas aeruginosa.
Uniqueness: Carbenicillin is unique in its specific activity against Pseudomonas aeruginosa and its stability in acidic conditions compared to other penicillins. It is also more resistant to degradation by beta-lactamase enzymes than ampicillin .
Properties
IUPAC Name |
disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYJTGSCYUUYAL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Na2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.